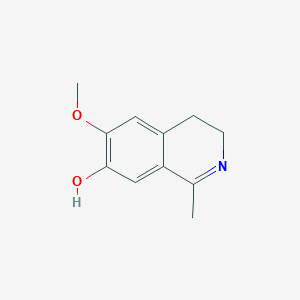

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol

Description

Propriétés

IUPAC Name |

6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFURDSMULTPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345586 | |

| Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4602-70-4 | |

| Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classical and widely used method for constructing the 3,4-dihydroisoquinoline framework. For 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol, the general procedure involves:

- Starting with a 3,4-dihydroxyphenethylamine or its methoxy-protected derivative.

- Reacting with formaldehyde or paraformaldehyde in the presence of an acid catalyst such as trifluoroacetic acid or methanesulfonic acid.

- Carrying out the reaction in a polar aprotic solvent like dichloromethane or toluene at controlled temperatures (often 0–40 °C) to optimize yield and minimize side reactions.

This step yields the tetrahydroisoquinoline core with the nitrogen atom available for subsequent methylation.

N-Methylation

Methylation of the nitrogen (position 1) is typically achieved by:

- Treating the tetrahydroisoquinoline intermediate with methylating agents such as methyl iodide or dimethyl sulfate.

- Performing the reaction under basic conditions (e.g., potassium carbonate) in solvents like acetone or acetonitrile.

- Controlling reaction time and temperature to avoid over-alkylation or quaternization.

Hydroxylation at the 7-Position

Selective hydroxylation at the 7-position of the isoquinoline ring can be accomplished by:

- Starting from a methoxy-protected intermediate (e.g., 7-methoxy substituted).

- Demethylating the methoxy group using reagents like boron tribromide (BBr3) or aluminum chloride under controlled conditions.

- Alternatively, direct hydroxylation using electrophilic aromatic substitution with hydroxylating agents under acidic or neutral conditions.

Detailed Experimental Procedure Example

Based on a formal total synthesis approach adapted from recent literature:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Formation of 7-(Benzyloxy)-6-methoxy-3,4-dihydroisoquinoline | N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}formamide in dichloromethane, stirred 15 h at room temp; pH adjustment with KOH; extraction with dichloromethane | Cyclization to form protected intermediate | ~55% |

| 2. N-Methylation | Reaction with paraformaldehyde and formic acid at 40 °C for 42 h | Introduction of methyl group on nitrogen | ~55% |

| 3. Deprotection and Hydroxylation | Demethylation using BBr3 in dichloromethane at low temperature | Conversion of methoxy to hydroxyl group at 7-position | Variable, typically 60-70% |

This sequence effectively yields this compound after purification by flash chromatography on silica gel.

Analytical Data and Purification

- Purification is commonly performed by flash column chromatography using solvent gradients such as cyclohexane/ethyl acetate/triethylamine mixtures.

- Characterization includes:

- ^1H NMR and ^13C NMR spectroscopy to confirm substitution pattern and ring saturation.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

- Infrared spectroscopy (IR) to verify functional groups (e.g., hydroxyl, methoxy).

- Typical Rf values for intermediates and final compound are reported around 0.3–0.4 in cyclohexane/ethyl acetate systems.

Comparative Table of Key Synthetic Parameters

| Parameter | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting Material | Substituted phenethylamine or formamide derivatives | Commercially available or synthesized | Methoxy and benzyloxy groups used for protection |

| Cyclization Catalyst | Acid catalyst | Trifluoroacetic acid, methanesulfonic acid | Controls rate and selectivity |

| Solvent | Dichloromethane, toluene | Polar aprotic solvents preferred | Solubility and reaction control |

| N-Methylation Agent | Paraformaldehyde/formic acid or methyl iodide | 40 °C, 42 h or room temp, variable | Methylation efficiency depends on conditions |

| Hydroxylation Method | Demethylation with BBr3 | Low temperature, inert atmosphere | Avoids overreaction |

| Purification | Flash chromatography | Silica gel, solvent gradient | Essential for removing side products |

Research Findings and Optimization Insights

- The use of benzyloxy protection on the phenolic hydroxyl group improves regioselectivity during cyclization and methylation steps, preventing unwanted side reactions.

- Reaction times and temperatures critically influence yields; prolonged heating in formic acid with paraformaldehyde favors complete N-methylation but may require careful monitoring to avoid decomposition.

- Base-mediated pH adjustments during workup enhance extraction efficiency and purity of the intermediate compounds.

- Alternative synthetic routes involving the Schmidt reaction and Lawesson’s reagent have been reported for related isoquinoline derivatives but are less direct for this specific compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.

Substitution: The methoxy and hydroxyl groups on the isoquinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from the reactions of this compound include N-alkylated derivatives, which have potential pharmacological activities . Other products may include substituted isoquinolines with modified functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Properties:

Research indicates that derivatives of 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol exhibit significant anticancer activity. For instance, compounds containing this structure have been evaluated for their effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study published in Molecules highlighted the compound's effectiveness against colon cancer cells, suggesting its potential as a lead compound for developing novel anticancer agents .

2. Neuroprotective Effects:

The neuroprotective properties of isoquinoline derivatives are well-documented. This compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies have indicated that this compound can improve cognitive function and reduce neurodegeneration markers .

3. Antimicrobial Activity:

Several studies have reported the antimicrobial effects of isoquinoline derivatives, including this compound. It has been tested against various bacterial strains and fungi, showing inhibitory activity that could lead to the development of new antimicrobial agents .

Biological Research Applications

1. Enzyme Inhibition Studies:

The compound has been utilized in enzyme inhibition studies, particularly against proteases involved in various diseases. Its ability to act as an inhibitor suggests potential therapeutic applications in conditions where protease activity is dysregulated .

2. Pharmacokinetic Studies:

Pharmacokinetic profiling of this compound has been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for evaluating the compound's viability as a drug candidate .

Synthetic Methodologies

1. Synthesis of Isoquinoline Derivatives:

The compound serves as a precursor for synthesizing various isoquinoline derivatives through different chemical reactions such as alkylation and acylation. For example, a straightforward synthetic route involves the reaction of this compound with acetic anhydride to yield acetylated derivatives with enhanced biological activities .

2. Use in Organic Synthesis:

In organic chemistry, this compound is employed as a building block for constructing complex molecular architectures. Its reactivity allows it to participate in various coupling reactions that are valuable in synthesizing pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol involves its interaction with specific molecular targets. As a positive allosteric modulator of GLP-1R and GIPR, the compound enhances the binding of endogenous ligands to these receptors, leading to increased insulin secretion from beta cells in a glucose-dependent manner . This mechanism is beneficial in the management of diabetes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position: Methoxy vs. Hydroxyl Groups

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives

Compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline () lack a hydroxyl group at position 7, replacing it with a second methoxy group. This substitution reduces polarity, leading to lower aqueous solubility compared to the target compound. Kinetic studies of asymmetric transfer hydrogenation (ATH) reveal that the 7-methoxy group significantly enhances reaction rates, while the 6-methoxy group slows reactivity. However, when both positions are methoxylated (e.g., 6,7-dimethoxy derivatives), the positive effect of the 7-methoxy group dominates, resulting in higher catalytic efficiency .

1-[4-Hydroxybenzyl]-6-methoxy-3,4-dihydroisoquinolin-7-ol

This derivative (CAS: 47145-46-0, ) features a 4-hydroxybenzyl group at position 1 instead of a methyl group.

Methyl Substitution: Position 1 vs. Position 2

Corypalline (6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol)

Corypalline (CAS: 450-14-6, ) has a methyl group at position 2 and an additional hydrogen in the tetrahydro state. Its molecular formula ( C${11}$H${15}$NO$_2$) and higher hydrogenation state may improve metabolic stability compared to the 3,4-dihydro analog .

Functional Group Modifications: Ketones and Halogenated Derivatives

6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

This ketone-containing derivative (CAS: 75327-43-4, ) introduces a carbonyl group at position 1 , increasing hydrogen-bonding capacity and acidity. Such modifications can enhance interactions with enzymatic active sites but may reduce membrane permeability due to higher polarity .

1-[2-(4-Chlorophenyl)ethyl]-7-methoxy-2-methyl-3,4-dihydroisoquinolin-6-ol Hydrochloride

The addition of a 4-chlorophenethyl group () significantly increases lipophilicity (logP > 3) and molecular weight ( C${19}$H${22}$ClNO$_2$ ), favoring CNS penetration. The hydrochloride salt form improves aqueous solubility for pharmacological applications .

Data Tables: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity : The 7-methoxy group enhances catalytic activity in ATH reactions, but its combination with a 6-methoxy group mitigates steric hindrance, optimizing reaction rates .

- Solubility : Polar substituents (e.g., -OH) improve aqueous solubility, critical for drug formulation, whereas lipophilic groups enhance tissue penetration .

Activité Biologique

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (CAS No. 4602-70-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a methoxy group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 191.23 g/mol |

| Melting Point | Not specified |

| Purity | Usually ≥95% |

| Hazard Classification | Irritant (GHS Signal Word: Warning) |

Research indicates that this compound exhibits various mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Cholinesterase Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties:

- Bacterial Activity : It exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Neuroprotective Study : In a study involving SH-SY5Y neuroblastoma cells, this compound was shown to enhance cell viability under oxidative stress conditions, outperforming known antioxidants like EGCG .

- Cholinesterase Inhibition Study : A series of experiments indicated that the compound effectively inhibited BChE activity in vitro, suggesting its potential use in treating cognitive decline associated with Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol with high purity?

- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors under controlled conditions. Key steps include:

- Optimization via factorial design : Use statistical experimental design (e.g., response surface methodology) to optimize reaction parameters such as temperature, solvent ratio, and catalyst loading .

- Purification : Recrystallization from hot water (solubility: ~187–191°C melting point) or organic solvents like ethyl acetate/methanol, as the compound is soluble in polar solvents .

- Purity validation : Confirm purity (>97.5%) via GC or HPLC, referencing the compound’s molecular formula (C₁₁H₁₃NO₂) and spectral data .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C-NMR to confirm aromatic proton environments and methoxy/methyl group positions (e.g., δ ~3.81 ppm for methoxy in analogous structures) .

- Mass spectrometry : HRMS (APCI) for molecular ion validation (e.g., observed [M+H]⁺ ~191.23 g/mol) .

- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3433 cm⁻¹, carbonyl bands if present) .

Q. What solvent systems are optimal for solubility and stability during experimental procedures?

- Methodological Answer :

- Primary solvents : Hot water, chloroform, ethanol, methanol, or ethyl acetate due to high solubility .

- Stability considerations : Avoid strong oxidants and store in airtight containers at 4°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for modifying the core structure?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to simulate reaction intermediates and transition states, as demonstrated by ICReDD’s reaction path search methods .

- Machine learning integration : Train models on existing dihydroisoquinoline reaction data to predict optimal substituent positions for bioactivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize assays : Control variables like solvent (use methanol/water for consistency) and purity thresholds (>98% via GC) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors in dose-response datasets .

- Cross-validation : Replicate studies using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. How to design experiments to elucidate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatic microsomal assays : Incubate with liver microsomes and NADPH, followed by LC-MS quantification of parent compound depletion .

- Experimental design : Use a time-course factorial design to assess CYP enzyme contributions .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.